molecular formula C8H7FN2O B11918265 6-Fluoro-3-methoxy-1H-indazole

6-Fluoro-3-methoxy-1H-indazole

Cat. No.: B11918265
M. Wt: 166.15 g/mol
InChI Key: WSRRSPVZFMWUGS-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals. The presence of a fluorine atom and a methoxy group in the structure of this compound enhances its chemical properties, making it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting with 2-fluorobenzaldehyde and hydrazine, the reaction proceeds under acidic conditions to form the indazole ring . Another method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, which provides good yields and minimizes byproducts .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, sodium hydride.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Fluoro-3-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain kinases, blocking signal transduction pathways involved in cell proliferation and survival . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 6-Fluoro-1H-indazole
  • 3-Methoxy-1H-indazole
  • 5-Fluoro-3-methoxy-1H-indazole

Comparison: 6-Fluoro-3-methoxy-1H-indazole is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. Compared to 6-Fluoro-1H-indazole, the methoxy group in this compound enhances its solubility and reactivity. Similarly, the fluorine atom in this compound increases its stability and binding affinity compared to 3-Methoxy-1H-indazole .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

6-fluoro-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7FN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

WSRRSPVZFMWUGS-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=CC(=C2)F

Origin of Product

United States

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